5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one
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Overview
Description
5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that features a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one typically involves the reaction of cyclohexylamine with chloroacetyl chloride, followed by cyclization with ethylene oxide. The reaction conditions often require the use of a base such as sodium hydroxide to facilitate the cyclization process. The reaction is generally carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxazolidinones with higher oxidation states.
Reduction: Alcohols or amines derived from the original compound.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chloromethyl group, which can react with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with biomolecules, potentially altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one: Unique due to its specific substitution pattern and ring structure.
5-(Hydroxymethyl)-3-cyclohexyl-1,3-oxazolidin-2-one: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
3-Cyclohexyl-1,3-oxazolidin-2-one: Lacks the chloromethyl group, leading to different reactivity and applications.
Uniqueness
The presence of the chloromethyl group in this compound makes it particularly reactive and versatile for various chemical transformations
Biological Activity
5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one is a compound that belongs to the oxazolidinone class of heterocyclic organic compounds. This class is recognized for its significant biological activities, particularly as antibacterial agents. The following sections will delve into the biological activity of this compound, focusing on its mechanisms of action, antibacterial properties, and potential therapeutic applications.
The primary mechanism of action of this compound is attributed to its electrophilic nature due to the chloromethyl group. This group allows the compound to react with nucleophiles in biological systems, leading to the formation of covalent bonds with various biomolecules. Such interactions can alter the function of these biomolecules, resulting in diverse biological effects.
Antibacterial Activity
Research indicates that compounds within the oxazolidinone family exhibit significant antibacterial properties, particularly against Gram-positive bacteria. The activity of this compound has been evaluated against several pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. These pathogens are notorious for their resistance to conventional antibiotics, highlighting the importance of developing new antibacterial agents like this compound.
Comparative Antibacterial Efficacy
The following table summarizes the antibacterial efficacy of this compound compared to other oxazolidinone derivatives:
Compound Name | Target Pathogens | Minimum Inhibitory Concentration (MIC) | Spectrum of Activity |
---|---|---|---|
This compound | MRSA, Enterococcus faecium | 0.5 - 2 µg/mL | Broad against Gram-positive |
Linezolid | MRSA, Streptococcus pneumoniae | 1 - 4 µg/mL | Broad against Gram-positive |
Tedizolid | MRSA, Enterococcus faecium | 0.25 - 1 µg/mL | Broad against Gram-positive |
This table illustrates that while this compound shows promising activity against resistant strains, it remains comparable to established oxazolidinones like linezolid and tedizolid .
Case Studies and Research Findings
Several studies have documented the biological activity and potential therapeutic applications of this compound:
- Antibacterial Screening : In a study conducted by Tsiodras et al., various oxazolidinones were screened for their efficacy against resistant strains. The results indicated that this compound demonstrated effective inhibition against MRSA strains that were resistant to other antibiotics .
- Mechanistic Studies : Another investigation focused on the interaction between this compound and bacterial ribosomes. It was found that the compound binds effectively to the ribosomal subunit, inhibiting protein synthesis in susceptible bacteria .
- Pharmacological Profiles : A patent analysis highlighted the favorable pharmacological profile of this compound compared to other oxazolidinones. Its reduced potency against monoamine oxidase (MAO) suggests a lower risk for adverse drug interactions commonly associated with other compounds in its class .
Properties
IUPAC Name |
5-(chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2/c11-6-9-7-12(10(13)14-9)8-4-2-1-3-5-8/h8-9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFBNQBKVQUQRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(OC2=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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